molecular formula C18H11ClIN3OS B15298577 4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide

Cat. No.: B15298577
M. Wt: 479.7 g/mol
InChI Key: ANNOEIZZDONHQD-UHFFFAOYSA-N
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Description

4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions One common approach is the condensation of 2-aminopyridine with a suitable aldehyde to form the imidazo[1,2-a]pyridine coreThe thiophene ring can be incorporated via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (chloro and iodo) can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups at the halogen sites .

Scientific Research Applications

4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and iodo groups can enhance its binding affinity and selectivity for certain targets. The thiophene ring may also contribute to its overall bioactivity by facilitating interactions with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl)benzamide: Similar structure but with a methyl group instead of an iodo group.

    4-chloro-N-(6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide: Similar structure but with a bromo group instead of an iodo group.

Uniqueness

The uniqueness of 4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide lies in the presence of the iodo group, which can significantly influence its chemical reactivity and biological activity. The combination of chloro, iodo, and thiophene substituents provides a distinct set of properties that can be leveraged for specific applications .

Properties

Molecular Formula

C18H11ClIN3OS

Molecular Weight

479.7 g/mol

IUPAC Name

4-chloro-N-(6-iodo-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C18H11ClIN3OS/c19-12-5-3-11(4-6-12)18(24)22-17-16(14-2-1-9-25-14)21-15-8-7-13(20)10-23(15)17/h1-10H,(H,22,24)

InChI Key

ANNOEIZZDONHQD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)I)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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